molecular formula C16H16O2 B3386274 1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one CAS No. 72293-94-8

1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one

Cat. No. B3386274
CAS RN: 72293-94-8
M. Wt: 240.3 g/mol
InChI Key: KZVLLUQPERUMCL-UHFFFAOYSA-N
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Description

“1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one” is a chemical compound with the empirical formula C16H16O2 . It has a molecular weight of 240.30 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string of the compound is O=C(C)C(C=C1)=CC=C1OCC(C=CC=C2)=C2C . This represents the structure of the molecule in a linear format. The InChI string is 1S/C16H16O2/c1-12-5-3-4-6-15(12)11-18-16-9-7-14(8-10-16)13(2)17/h3-10H,11H2,1-2H3 , which provides a more detailed representation of the molecular structure.


Physical And Chemical Properties Analysis

As mentioned earlier, “this compound” is a solid compound . More detailed physical and chemical properties are not available in the retrieved information.

Mechanism of Action

The exact mechanism of action of 1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one is not fully understood, but it is believed to work by modulating the glutamatergic system in the brain. It acts as a non-competitive NMDA receptor antagonist, which leads to an increase in synaptic plasticity and the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
Studies have shown that 1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-oneine has similar biochemical and physiological effects to Ketamine, but with fewer side effects. It has been found to increase BDNF (brain-derived neurotrophic factor) levels, which is important for neuroplasticity and neurogenesis. 1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-oneine has also been shown to increase the number and function of synapses in the brain, which is important for learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one in lab experiments is that it has similar effects to Ketamine, but with fewer side effects. This makes it a safer alternative for studying the glutamatergic system in the brain. One limitation is that there is limited research on its long-term effects and safety.

Future Directions

There are several future directions for research on 1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one. One direction is to study its potential therapeutic effects in treating depression and anxiety disorders. Another direction is to study its anti-inflammatory properties and its potential use in treating chronic pain. Further research is also needed to understand its long-term effects and safety.

Scientific Research Applications

1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one has been studied for its potential therapeutic effects in treating depression and anxiety disorders. It has been found to have similar antidepressant and anxiolytic effects to Ketamine, but with fewer side effects. Studies have also shown that 1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-oneine has anti-inflammatory properties and may be effective in treating chronic pain.

properties

IUPAC Name

1-[4-[(2-methylphenyl)methoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12-5-3-4-6-15(12)11-18-16-9-7-14(8-10-16)13(2)17/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVLLUQPERUMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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